Product packaging for 4-(Dibromomethyl)-3-methoxybenzonitrile(Cat. No.:CAS No. 914106-35-7)

4-(Dibromomethyl)-3-methoxybenzonitrile

Cat. No.: B1357265
CAS No.: 914106-35-7
M. Wt: 304.97 g/mol
InChI Key: FBRXOMHTCUKJMI-UHFFFAOYSA-N
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Description

Strategic Importance in Organic Synthesis

The strategic value of 4-(Dibromomethyl)-3-methoxybenzonitrile in organic synthesis stems from the reactivity of its dibromomethyl group. This functional group serves as a masked aldehyde, providing a stable way to introduce an aldehyde group at a later stage of a synthetic sequence. This is particularly useful when other parts of the molecule might be sensitive to the conditions required for direct aldehyde introduction.

The presence of multiple functional groups—nitrile, methoxy (B1213986), and the dibromomethyl group—on the aromatic ring allows for a high degree of synthetic flexibility. Chemists can selectively target one group while leaving the others intact, enabling the construction of complex molecular architectures. For instance, the bromine atoms are susceptible to nucleophilic substitution and can be used in cross-coupling reactions, further expanding the compound's synthetic utility. nbinno.com The strategic placement of these groups makes it an indispensable building block for creating novel compounds in various chemical industries. nbinno.comnbinno.com

Role as a Versatile Synthetic Intermediate

The primary role of this compound is as a versatile synthetic intermediate, most notably in the preparation of 4-formyl-3-methoxybenzonitrile. chemicalbook.comgoogle.com This aldehyde is a crucial component in the synthesis of the pharmaceutical agent Finerenone, a non-steroidal mineralocorticoid receptor antagonist. chemicalbook.comgoogle.comchemicalbook.com

The conversion of the dibromomethyl group to a formyl (aldehyde) group is a key transformation. One documented method involves an oxidation reaction using silver nitrate (B79036) in an ethanol-water solution, which proceeds with high efficiency. chemicalbook.comsmolecule.com This reaction highlights the compound's practical application as a direct precursor to a valuable building block in medicinal chemistry.

Reaction Reactant Reagents/Conditions Product Significance
OxidationThis compoundSilver nitrate (AgNO₃), Ethanol (B145695)/Water, Reflux4-formyl-3-methoxybenzonitrileKey step in the synthesis of Finerenone intermediates. chemicalbook.comgoogle.comchemicalbook.com

The classification of this compound as a pharmaceutical intermediate underscores its importance in the drug development pipeline. pharmaffiliates.com

Contextualization within Benzonitrile (B105546) and Halogenated Aromatic Compound Research

This compound belongs to two significant classes of organic molecules: benzonitriles and halogenated aromatic compounds.

Benzonitriles are a class of aromatic compounds that have a wide range of applications in organic synthesis and pharmaceuticals. ontosight.aiatamankimya.com The nitrile group is a versatile functional group that can be converted into amines, amides, and carboxylic acids. nih.gov It can also act as a hydrogen bond acceptor, which is an important interaction in medicinal chemistry for drug-target binding. nih.govnih.gov The benzonitrile framework is a common feature in many approved drugs and serves as a crucial intermediate in the production of various chemicals. atamankimya.comnih.govwikipedia.org

Halogenated aromatic compounds are also a major focus of chemical research. The introduction of halogen atoms, such as bromine, into an aromatic ring can significantly alter a molecule's physical, chemical, and biological properties. numberanalytics.comacs.org Brominated compounds, in particular, are widely used as intermediates in organic synthesis, especially in cross-coupling reactions that are fundamental to building complex molecules. nbinno.com Research into halogenated compounds is driven by their diverse applications in pharmaceuticals, advanced materials, and agrochemicals. nbinno.comnumberanalytics.comresearchgate.net The study of compounds like this compound contributes to the broader understanding of how halogenation can be used as a tool to create novel and functional molecules. researchgate.netoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Br2NO B1357265 4-(Dibromomethyl)-3-methoxybenzonitrile CAS No. 914106-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dibromomethyl)-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2NO/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRXOMHTCUKJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586552
Record name 4-(Dibromomethyl)-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914106-35-7
Record name 4-(Dibromomethyl)-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Crafting the Precursor: Synthesis of 3-Methoxy-4-methylbenzonitrile

The journey to obtaining 4-(dibromomethyl)-3-methoxybenzonitrile commences with the synthesis of its precursor, 3-Methoxy-4-methylbenzonitrile. biosynth.comchemicalbook.com This is often achieved through the transformation of 4-Methyl-3-methoxybenzoic Acid derivatives. google.com

From Benzoic Acid to Benzonitrile (B105546): A Stepwise Transformation

A common route for the synthesis of 3-Methoxy-4-methylbenzonitrile starts from 3-methoxy-4-methylbenzoic acid. google.com The process involves the following key steps:

Acyl Chloride Formation: The benzoic acid derivative is reacted with a chlorinating agent, such as thionyl chloride, to form 3-methoxy-4-methylbenzoyl chloride. google.com

Amidation: The resulting acyl chloride is then treated with ammonia water to produce 3-methoxy-4-methylbenzamide. google.com

Dehydration: Finally, the amide is dehydrated to yield the desired 3-methoxy-4-methylbenzonitrile. google.com

This multi-step synthesis is a well-established method for converting benzoic acid derivatives into their corresponding nitriles.

Strategic Introduction of Nitrile and Methoxy (B1213986) Groups

The presence of both nitrile and methoxy functional groups on the aromatic ring is crucial for the desired reactivity of the final product. The nitrile group, an electron-withdrawing group, influences the reactivity of the aromatic ring system. fiveable.me The methoxy group, on the other hand, is an electron-donating group that can direct the regioselectivity of subsequent reactions.

The introduction of these groups can be achieved through various synthetic strategies. For instance, the nitrile group can be introduced by the dehydration of an amide, as described above, or through the reaction of an aryl halide with a cyanide salt. google.comfiveable.me The methoxy group is often introduced via nucleophilic substitution of a suitable leaving group on the aromatic ring.

The Crucial Step: Regioselective Dibromomethylation

With the precursor, 3-Methoxy-4-methylbenzonitrile, in hand, the next critical stage is the regioselective dibromomethylation of the methyl group. This transformation is typically achieved through a radical halogenation reaction. google.commychemblog.comwikipedia.orgchemistrysteps.com

The Power of N-Bromosuccinimide (NBS) in Radical Halogenation

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of allylic and benzylic positions. mychemblog.comwikipedia.org In the case of 3-Methoxy-4-methylbenzonitrile, NBS is employed to introduce two bromine atoms onto the methyl group, a process known as the Wohl-Ziegler reaction. mychemblog.comwikipedia.org This reaction proceeds via a free-radical chain mechanism. mychemblog.com

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, which generates a bromine radical. chemistrysteps.com This radical then abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. chemistrysteps.comlibretexts.org This benzylic radical then reacts with a molecule of bromine (Br2), which is present in low concentrations, to form the brominated product and another bromine radical, thus propagating the chain reaction. chadsprep.com

Fine-Tuning the Reaction: Optimization of Conditions

The success of the dibromomethylation reaction hinges on the careful optimization of several reaction parameters:

Temperature: The reaction is typically carried out at elevated temperatures, often under reflux conditions, to promote the formation of radicals. mychemblog.comcommonorganicchemistry.com

Solvents: Nonpolar solvents such as carbon tetrachloride (CCl4) or o-dichlorobenzene are commonly used for this reaction. mychemblog.com

Initiators: Radical initiators like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide are often added to facilitate the initiation of the radical chain reaction. mychemblog.comstudy.com AIBN is a popular choice as it decomposes upon heating to generate nitrogen gas and two carbon-centered radicals, which can then initiate the bromination process. wikipedia.orgstudy.com

Parameter Condition Purpose
Temperature Elevated (Reflux)Promotes radical formation
Solvent Carbon Tetrachloride (CCl4), o-dichlorobenzeneProvides a non-polar reaction medium
Initiator AIBN, Benzoyl PeroxideFacilitates the initiation of the radical chain reaction

Achieving Selectivity: Dibromination over Monobromination

Controlling the selectivity of the bromination reaction to favor the formation of the dibrominated product over the monobrominated one is a key challenge. wikipedia.org Several factors can influence this selectivity:

Stoichiometry of NBS: Using an excess of NBS can drive the reaction towards dibromination.

Reaction Time: Longer reaction times can also lead to a higher proportion of the dibrominated product.

Substrate Reactivity: The electronic nature of the substituents on the aromatic ring can influence the stability of the benzylic radical intermediate and thus the rate of the second bromination step.

In some cases, a mixture of mono- and di-brominated products may be obtained. scientificupdate.com However, by carefully controlling the reaction conditions, it is possible to achieve a high yield of the desired this compound. scientificupdate.com For instance, using 2.5 equivalents of NBS has been shown to yield the dibromide almost exclusively.

Post-Synthetic Modifications and Functional Group Interconversions of this compound

The strategic placement of the dibromomethyl and nitrile moieties on the methoxy-substituted benzene (B151609) ring allows for selective transformations, enabling the synthesis of a wide array of derivatives. The following sections detail the key chemical transformations associated with this compound.

The conversion of the dibromomethyl group to a formyl (aldehyde) group is a crucial transformation, yielding 4-Formyl-3-methoxybenzonitrile, a key intermediate. google.com This hydrolysis of a geminal dihalide can be achieved using several reagents, each with its own mechanistic pathway. wikipedia.orgvedantu.comwikiwand.com

Mechanism of Hydrolysis:

The general mechanism for the hydrolysis of a geminal dihalide involves a two-step process. First, a nucleophilic substitution reaction occurs where one of the bromine atoms is replaced by a hydroxyl group, forming an unstable halohydrin intermediate. wikipedia.orgwikiwand.com Subsequently, the newly formed hydroxyl group facilitates the expulsion of the second bromide ion, leading to the formation of a carbonyl group. wikipedia.orgwikiwand.com This process results in the formation of an aldehyde from a primary benzylic dibromide. quora.comquora.com

Common Reagents for Hydrolysis:

ReagentDescriptionProposed Mechanism
Silver Nitrate (B79036) (AgNO₃) An efficient method for this hydrolysis involves the use of silver nitrate in a refluxing mixture of ethanol (B145695) and water. The silver ions (Ag⁺) assist in the removal of the bromide ions by forming a silver bromide (AgBr) precipitate, which drives the reaction forward. savemyexams.comsavemyexams.comnus.edu.sg This method is known for its high yield and purity of the resulting aldehyde. google.comchemicalbook.comThe silver cation facilitates the cleavage of the carbon-bromine bond, promoting the formation of a benzylic carbocation intermediate. This intermediate is then attacked by a water molecule, followed by deprotonation to yield the aldehyde. msu.edu
Aqueous Base (e.g., KOH, NaOH) Boiling the geminal dihalide with an aqueous alkali solution, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), can also effect the hydrolysis. vedantu.comquora.comquora.com This method proceeds through a nucleophilic substitution pathway.The hydroxide ion (OH⁻) acts as the nucleophile, attacking the benzylic carbon and displacing the bromide ions in a stepwise manner to form an unstable geminal diol, which then rapidly dehydrates to the aldehyde. vedantu.comwikiwand.comquora.com
Sodium Iodide (NaI) in Acetone (Finkelstein Reaction Conditions) While not a direct hydrolysis reagent, sodium iodide can be used in a Finkelstein reaction to convert the dibromide to a more reactive diiodide intermediate. The diiodide can then be more readily hydrolyzed to the aldehyde.This is a halide exchange reaction where the bromide is replaced by iodide. The resulting gem-diiodide is more susceptible to hydrolysis due to the better leaving group ability of iodide compared to bromide.

The nitrile group of this compound is also amenable to various chemical transformations, most notably reduction to a primary amine. This transformation opens up pathways for the synthesis of a diverse range of derivatives.

Reduction to a Primary Amine:

The reduction of the nitrile group to a primary amine (-CH₂NH₂) is a common and synthetically useful transformation. libretexts.orgchemistrysteps.comchemguide.co.uk This can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgchemguide.co.ukthieme-connect.de

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent effectively converts nitriles to primary amines. libretexts.orgchemguide.co.uk The reaction typically proceeds by the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. chemistrysteps.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney nickel. chemguide.co.ukresearchgate.net This is often considered a milder and more selective method for nitrile reduction. researchgate.net

Further Derivatization:

Once the nitrile group is reduced to a primary amine, it can undergo a variety of subsequent reactions to form different functional groups, including:

Amides: The primary amine can be acylated with acid chlorides or anhydrides to form amides.

Sulfonamides: Reaction with sulfonyl chlorides yields sulfonamides.

Imines (Schiff Bases): Condensation with aldehydes or ketones forms imines, which can be further reduced to secondary amines.

The dibromomethyl group is a versatile functional group that can participate in a range of advanced organic synthesis reactions, including the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions:

The benzylic bromide nature of the dibromomethyl group makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. wikipedia.orgyoutube.comlibretexts.org These reactions are powerful tools for the formation of new chemical bonds. While gem-dihalides can present challenges due to competing reaction pathways, selective cross-coupling can be achieved under carefully controlled conditions. nih.govsemanticscholar.org

Potential cross-coupling partners for the dibromomethyl group include:

Organoboron Reagents (Suzuki Coupling): Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can lead to the formation of a new carbon-carbon bond. libretexts.org

Organotin Reagents (Stille Coupling): Organostannanes can also be used as coupling partners in palladium-catalyzed reactions. youtube.com

Terminal Alkynes (Sonogashira Coupling): The formation of carbon-carbon bonds between the benzylic carbon and a terminal alkyne can be achieved using a palladium catalyst and a copper co-catalyst. youtube.com

The reactivity of the benzylic position is enhanced by the stability of the benzylic radical or carbocation intermediates that can form during these reactions. masterorganicchemistry.comyoutube.comchemistrysteps.com The presence of the electron-withdrawing nitrile group and the electron-donating methoxy group on the aromatic ring can also influence the reactivity of the dibromomethyl group in these transformations. beilstein-journals.orgscientificupdate.com

Applications in Pharmaceutical and Agrochemical Research

Role in the Synthesis of Pharmaceutical Intermediates

As a reactive intermediate, 4-(Dibromomethyl)-3-methoxybenzonitrile is primarily utilized in multi-step synthetic pathways to produce more complex molecules that are closer in structure to the final drug substance. Its application is crucial for the efficient and high-purity production of key pharmaceutical precursors.

The most significant application of this compound is its role as a direct precursor to 4-Formyl-3-methoxybenzonitrile. This transformation is a key step in the industrial synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. google.comsmolecule.comgoogle.com Finerenone is used for the treatment of chronic kidney disease associated with type 2 diabetes. smolecule.comtantuchemicals.com

The synthesis involves the bromination of the starting material, 4-methyl-3-methoxybenzonitrile, to yield this compound. google.com This intermediate is then subjected to hydrolysis to convert the dibromomethyl group into a formyl (aldehyde) group, resulting in the formation of 4-Formyl-3-methoxybenzonitrile. This aldehyde is a central building block that is carried forward through subsequent reactions to construct the complex dihydropyridine core of the Finerenone molecule. google.comsmolecule.com

Table 1: Synthesis of Finerenone Intermediate

Precursor Intermediate Product Application of Product

The use of this compound is integral to developing efficient and scalable manufacturing processes for pharmaceutical building blocks. The conversion to 4-Formyl-3-methoxybenzonitrile is part of a robust industrial method designed for large-scale production. Patented processes highlight synthetic routes that yield the aldehyde product in very high chemical purity (>99%), a critical requirement for materials used in the synthesis of APIs. google.com The reliability of this synthetic step ensures a consistent and high-quality supply of the necessary building blocks for manufacturing drugs like Finerenone. The versatility of benzonitrile (B105546) derivatives as intermediates is widely recognized in organic synthesis, contributing to the development of various therapeutic agents. lifechempharma.com

Analytical Applications in Pharmaceutical Quality Control

In addition to its synthetic utility, this compound plays a role in the analytical aspects of pharmaceutical development, particularly in ensuring the purity and quality of the final drug product.

During the synthesis of Finerenone, unreacted intermediates or byproducts can remain in the final product as impurities. Regulatory agencies require strict control and monitoring of these impurities. This compound has been identified as a process impurity in the manufacturing of Finerenone and is designated as "Finerenone Impurity 24". pharmaffiliates.comsynzeal.com As such, a purified sample of this compound serves as a chemical reference substance. who.int Reference standards are essential for the quality control (QC) of pharmaceuticals, allowing analytical chemists to accurately identify and quantify the levels of specific impurities in batches of the API. synzeal.comlgcstandards.com

Table 2: Profile of this compound as a Pharmaceutical Reference Standard

Parameter Description
Compound Name This compound
CAS Number 914106-35-7 pharmaffiliates.comsynzeal.com
Molecular Formula C₉H₇Br₂NO pharmaffiliates.comsynzeal.com
Application Reference standard for impurity profiling synzeal.com

| Designation | Finerenone Impurity 24 synzeal.com |

The availability of this compound as a certified reference standard is crucial for the development and validation of analytical methods. synzeal.com These methods, typically using techniques like High-Performance Liquid Chromatography (HPLC), are designed to detect, identify, and quantify the presence of "Finerenone Impurity 24" in samples of the Finerenone drug substance. The reference material allows for the calibration of analytical instruments and the validation of the method's accuracy, precision, and sensitivity, ensuring that the final drug product meets the stringent purity requirements set by regulatory authorities. synzeal.comwho.int

Potential as a Synthon for Novel Drug Candidates

A synthon is a molecular fragment used as a building block in retrosynthetic analysis and practical synthesis to create new molecules. The chemical reactivity of this compound makes it a valuable synthon for the creation of novel compounds in drug discovery. lifechempharma.com

The dibromomethyl group is a versatile functional handle that can be transformed into other chemical moieties, most notably the aldehyde group, which itself is a gateway to a vast array of chemical reactions for building molecular complexity. This versatility allows medicinal chemists to use this compound as a starting point to generate libraries of new compounds. These compounds can then be screened for biological activity against various therapeutic targets. Its utility is part of a broader strategy in drug discovery known as fragment-based drug discovery (FBDD), where small, simple molecules are elaborated into more complex and potent lead compounds. nih.govnih.govwhiterose.ac.uk The benzonitrile scaffold itself is a common feature in many biologically active molecules, and this compound provides an efficient means to explore structural variations around that core. lifechempharma.com

Exploiting the Reactivity of Bromomethyl and Nitrile Groups in Drug Discovery

The potential of this compound as a precursor in drug discovery lies in the distinct and complementary reactivity of its dibromomethyl and nitrile functionalities. The dibromomethyl group (-CHBr₂) is a highly reactive moiety that can serve as a synthetic equivalent of an aldehyde group (-CHO) through hydrolysis. Aldehydes are crucial building blocks in organic synthesis, enabling access to a wide range of chemical transformations. Furthermore, the bromine atoms are good leaving groups, making the benzylic position susceptible to nucleophilic substitution reactions, which are fundamental for constructing the carbon skeleton of potential drug candidates lifechempharma.com.

The nitrile group (-C≡N) is a valuable functional group in medicinal chemistry, found in over 30 pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) nih.govrsc.org. It offers several advantageous properties. The nitrile group is metabolically quite robust and, in most cases, passes through the body without being metabolized core.ac.uknih.gov. Its linear geometry and small size allow it to act as a bioisostere for other groups, while its strong dipole and ability to act as a hydrogen bond acceptor can facilitate crucial binding interactions with biological targets like proteins and enzymes core.ac.uknih.gov. In some advanced applications, the nitrile group can be employed as a reactive "warhead" to form a reversible or irreversible covalent bond with a target, a strategy that has gained prominence in the development of certain inhibitors researchgate.netrsc.org. The dual functionality of this compound thus provides multiple avenues for chemical modification, allowing chemists to use it as a scaffold to build diverse molecular libraries for screening and drug development.

Exploration of Structure-Activity Relationships in Derived Benzonitrile Compounds

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug design, systematically modifying a lead compound's structure to understand how these changes affect its biological activity and properties. The benzonitrile scaffold is a common feature in many biologically active molecules, and its derivatives are frequently subjected to SAR exploration nih.govrsc.orgnih.gov. Incorporating a nitrile group into a lead compound is a recognized strategy in drug design to enhance binding affinity or improve the pharmacokinetic profile nih.govrsc.org.

For compounds derived from this compound, an SAR study would involve the systematic modification of each part of the molecule. Research on other benzonitrile series has shown that the type and position of substituents on the aromatic ring can dramatically influence efficacy. For instance, studies on certain benzonitrile derivatives found that the presence of halogens at the meta position resulted in higher antimicrobial activity, whereas electron-donating groups led to lower inhibition researchgate.net.

An SAR campaign for derivatives of this compound would explore transformations of the dibromomethyl group into other functionalities (e.g., aldehyde, carboxylic acid, or substituted amines) and modifications to the methoxy (B1213986) group. These changes would be evaluated to determine their impact on target binding, selectivity, and metabolic stability.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration for Derivatives of this compound
Modification SiteExample ModificationRationale for ExplorationPotential Impact on Properties
4-Position (Dibromomethyl)Hydrolysis to Aldehyde (-CHO)Introduce a polar, hydrogen-bond accepting group.Alter solubility; enable new interactions with target protein.
4-Position (Dibromomethyl)Conversion to Carboxylic Acid (-COOH)Introduce a charged group to potentially engage with basic residues.Increase water solubility; form strong ionic/H-bond interactions.
4-Position (Dibromomethyl)Substitution to Amine (-CH₂NR₂)Introduce a basic center for salt formation or hydrogen bonding.Improve solubility; modulate pharmacokinetic profile.
3-Position (Methoxy)Demethylation to Hydroxyl (-OH)Provide a hydrogen bond donor/acceptor.Increase polarity; potential for new H-bond interactions.
Nitrile GroupReduction to Aminomethyl (-CH₂NH₂)Transform a polar, non-basic group into a basic primary amine.Drastically alter physicochemical properties and target interactions.

Utility in Agrochemical Compound Synthesis

The principles of rational molecular design that apply to pharmaceuticals are also relevant in the discovery and development of modern agrochemicals. Substituted benzonitriles are a well-established class of compounds used in the synthesis of crop protection agents maksons.co.innbinno.com.

Intermediate in the Production of Pesticides and Herbicides

This compound serves as a valuable intermediate or building block in the synthesis of complex agrochemical products. The benzonitrile chemical class includes several highly effective herbicides, such as bromoxynil and ioxynil, which have been used in agriculture for decades to control broadleaf weeds nih.govnih.gov. These herbicides act by inhibiting photosynthesis in target plants google.com.

The reactive handles on this compound allow synthetic chemists to incorporate this structural motif into larger, more complex molecules designed to have specific herbicidal or pesticidal activity. Its role as an intermediate is crucial for creating novel active ingredients where the substituted benzonitrile core is a key component of the final product's molecular architecture lifechempharma.commaksons.co.in.

Functional Group Contribution to Agrochemical Efficacy

For a hypothetical agrochemical derived from this compound, the functional groups would play distinct roles. The benzonitrile core is a known toxophore (the part of the molecule responsible for its toxic effect) in many herbicides google.com. The methoxy group and the substituent at the 4-position (derived from the original dibromomethyl group) would modulate the molecule's physicochemical properties, such as its lipophilicity (fat-solubility) and water solubility. These properties are critical for the compound's uptake, translocation within the plant, and interaction with the target enzyme or protein chemrxiv.org. Strategic manipulation of these groups allows for the optimization of an agrochemical's effectiveness and selectivity.

Table 2: Potential Contribution of Functional Groups to Agrochemical Efficacy
Functional GroupPotential Role in EfficacyExample Contribution
Benzonitrile CorePrimary toxophore; target binding.Acts as the core scaffold that binds to the target site, such as an enzyme involved in photosynthesis google.com.
Dibromomethyl Group (or derivative)Modulation of physical properties; secondary binding.Influences solubility and membrane permeability, affecting uptake by the weed. Can be modified to provide additional contact points with the target.
Methoxy GroupFine-tuning of electronic and steric properties.Alters the electron distribution of the aromatic ring, which can affect binding affinity and metabolic stability in the plant or soil.

Advanced Academic Investigations

Mechanistic Studies of Chemical Transformations

Understanding the reaction mechanisms of 4-(Dibromomethyl)-3-methoxybenzonitrile is crucial for controlling its reactivity and designing new synthetic applications.

The dibromomethyl group is a key functional moiety in this compound, and its conversion to other functional groups, particularly the formyl group through hydrolysis, is a synthetically important transformation. The hydrolysis of the dibromomethyl group to an aldehyde is a classic example of a nucleophilic substitution reaction.

One established method for this conversion involves reacting the dibromomethyl compound with silver nitrate (B79036) in a mixture of ethanol (B145695) and water. This reaction proceeds via the formation of a carbocation intermediate, which is then attacked by water to form a hemiacetal that subsequently eliminates HBr to yield the aldehyde, 4-formyl-3-methoxybenzonitrile. A solution of silver nitrate in water can be added to a solution of the dibromomethyl compound in refluxing ethanol, with the reaction mixture maintained at reflux for a period to ensure complete conversion. chemicalbook.com

Another approach to achieving this transformation involves the use of sodium metaperiodate in the presence of a catalytic amount of osmium tetroxide. chemicalbook.com This method is particularly useful for large-scale synthesis. The reaction is typically carried out in a biphasic solvent system, such as water and tetrahydrofuran (B95107) (THF), to ensure the solubility of all reactants. chemicalbook.com

The conversion of the dibromomethyl group can also lead to other functionalities. For instance, under different reaction conditions, it can be converted to a cyano group, a process known as debromocyanation. These transformations highlight the synthetic versatility of the dibromomethyl group in this benzonitrile (B105546) derivative.

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms at the molecular level. nih.gov For benzonitrile derivatives, computational methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. ias.ac.inacs.org This theoretical insight complements experimental findings and provides a deeper understanding of the factors that control reactivity and selectivity. researchgate.netelixirpublishers.comcomporgchem.com For instance, computational studies can help to rationalize why a particular nucleophile favors one reaction pathway over another in substitutions involving the dibromomethyl group. acs.org The application of computational chemistry extends to predicting various properties of molecules, which can aid in the design of new experiments and the interpretation of existing data. elixirpublishers.comdigitellinc.com

Spectroscopic techniques are fundamental to characterizing the structures of reactants, intermediates, and products, thereby providing crucial evidence for proposed reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry are routinely used to identify and characterize the products of transformations involving this compound. researchgate.net Vibrational spectroscopy, in particular, can provide detailed information about the bonding and structure of molecules. dntb.gov.ua Comparative vibrational spectroscopic investigations, aided by DFT calculations, can help in understanding how different functional groups attached to the benzene (B151609) ring affect the vibrational modes, bond angles, and bond lengths. derpharmachemica.com

TechniqueApplication in Mechanistic Studies
Computational Chemistry (DFT) Modeling reaction pathways, calculating activation energies, predicting transition state structures. ias.ac.inacs.org
NMR Spectroscopy Structural elucidation of reactants, intermediates, and products.
FTIR Spectroscopy Identification of functional groups and monitoring reaction progress. researchgate.net
Mass Spectrometry Determination of molecular weights and fragmentation patterns.

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. researchgate.net

Traditional bromination methods often involve the use of hazardous reagents like molecular bromine. nih.gov Green chemistry seeks to replace such substances with safer alternatives. For the dibromomethylation of the precursor to this compound, developing methods that avoid the direct use of Br₂ is a key goal. This can involve the in-situ generation of the brominating agent from less hazardous precursors. nih.gov

In subsequent transformations of the dibromomethyl group, green chemistry principles can be applied by choosing environmentally benign solvents, reducing energy consumption, and minimizing waste generation. researchgate.netrsc.org For example, the use of water as a solvent or co-solvent in the hydrolysis of the dibromomethyl group is a step towards a greener process. Furthermore, the development of catalytic methods for these transformations can lead to higher efficiency and reduced environmental impact.

Catalysis plays a central role in green chemistry by enabling reactions to proceed under milder conditions with higher selectivity and efficiency. youtube.com In the context of this compound and its derivatives, catalysis can be applied to various transformations. For instance, transition metal catalysts, such as those based on palladium, nickel, or copper, are widely used in cyanation reactions to introduce the nitrile group onto an aromatic ring. numberanalytics.com These catalytic methods often offer advantages over traditional stoichiometric reagents in terms of milder reaction conditions and broader substrate scope. numberanalytics.com

The use of phase-transfer catalysts can also contribute to greener synthetic protocols by facilitating reactions between reactants in immiscible phases, thereby reducing the need for organic solvents. youtube.com Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another promising green approach for the synthesis of aromatic nitriles, offering mild reaction conditions and high selectivity. nih.gov Recent advancements in photocatalysis also provide environmentally friendly methods for chemical synthesis, utilizing visible light as a renewable energy source. researchgate.netscitechdaily.com

Catalytic ApproachApplication in SynthesisGreen Chemistry Aspect
Transition Metal Catalysis Cyanation reactions to form the nitrile group. numberanalytics.comMilder reaction conditions, higher selectivity. numberanalytics.com
Phase-Transfer Catalysis Facilitating reactions in biphasic systems. youtube.comReduced use of organic solvents. youtube.com
Biocatalysis Synthesis of aromatic nitriles. nih.govMild conditions, high selectivity, use of renewable resources. nih.gov
Photocatalysis Various organic transformations. researchgate.netscitechdaily.comUse of light as a renewable energy source. researchgate.net

Design and Synthesis of Novel Analogs and Derivatives

The chemical structure of this compound serves as a scaffold for the design and synthesis of novel analogs and derivatives with potentially interesting properties. researchgate.netacs.orgorganic-chemistry.org The presence of the nitrile, methoxy (B1213986), and dibromomethyl groups provides multiple points for chemical modification.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for further functionalization. The dibromomethyl group, as discussed, can be converted to an aldehyde, which can then undergo a wide range of reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations to build more complex molecular architectures.

The synthesis of novel derivatives often involves multi-step reaction sequences. For example, a derivative could be synthesized by first converting the dibromomethyl group to an aldehyde, followed by a reaction to introduce a new substituent, and finally, modification of the nitrile group. The design of these new molecules is often guided by the desired properties, which could range from applications in materials science to potential biological activity. nih.govnih.govscirp.orgnih.gov The synthesis of such derivatives allows for the exploration of structure-activity relationships and the development of compounds with tailored functionalities. researchgate.net

Precursor Functional GroupTransformationResulting Functional GroupPotential for Further Derivatization
Nitrile (-CN)HydrolysisCarboxylic Acid (-COOH)Amide formation, esterification
Nitrile (-CN)ReductionAmine (-CH₂NH₂)Amide formation, alkylation
Dibromomethyl (-CHBr₂)HydrolysisAldehyde (-CHO)Aldol condensation, Wittig reaction, reductive amination

Structural Modifications for Enhanced Reactivity or Specific Research Applications

The primary value of this compound in research lies in its capacity to serve as a stable precursor to more reactive species, particularly aromatic aldehydes. The gem-dibromomethyl group (-CHBr₂) is a synthetic equivalent of a formyl group (-CHO), and its conversion is a key structural modification to enhance reactivity for subsequent synthetic steps. tandfonline.comresearchgate.netorganic-chemistry.org

This transformation is typically achieved through hydrolysis, often facilitated by reagents such as silver nitrate in aqueous ethanol or simply by using solvents like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. tandfonline.comchemicalbook.com The resulting aldehyde, 4-formyl-3-methoxybenzonitrile, is a highly valuable building block because the aldehyde functionality is susceptible to a wide range of nucleophilic additions and condensation reactions. smolecule.com This two-step approach—benzylic dibromination followed by hydrolysis—is often preferred over direct oxidation of the parent methylarene, especially when the target aldehyde is unstable or difficult to purify. organic-chemistry.org

Further modifications can be envisioned for specific research applications:

Nitrile Group Transformations : The cyano group can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, opening pathways to different classes of compounds such as benzylamines or benzoic acids, respectively.

Electrophilic Aromatic Substitution : The methoxy group is an ortho-, para-director, while the nitrile is a meta-director. Their combined influence on the aromatic ring can be exploited to introduce additional substituents at specific positions, further diversifying the molecular architecture.

The strategic conversion of the dibromomethyl group into an aldehyde stands as the most significant modification, effectively unlocking the synthetic potential of the molecule for a variety of research applications. tandfonline.comorganic-chemistry.org

Broader Implications in Organic Chemistry

The study and application of this compound and related compounds have wider implications for several areas of organic chemistry.

Contributions to Halogen Chemistry and Nitrile Chemistry Research

In halogen chemistry , gem-dibromomethylarenes like the title compound are prime examples of the synthetic utility of benzylic halides. tandfonline.comresearchgate.net The free-radical bromination of the precursor methyl group, typically using N-bromosuccinimide (NBS), is a classic transformation selective for the benzylic position due to the resonance stabilization of the resulting benzyl (B1604629) radical. masterorganicchemistry.com The subsequent reactions of the dibromomethyl group, particularly its role as a masked aldehyde, contribute significantly to the repertoire of halogen-based synthetic strategies. tandfonline.comorganic-chemistry.org This functionality allows for the introduction of an aldehyde group into a molecule under conditions that the aldehyde itself might not tolerate.

In nitrile chemistry , the benzonitrile unit plays a crucial role. The strongly electron-withdrawing nature of the cyano group (-C≡N) deactivates the aromatic ring towards electrophilic substitution and influences the reactivity of other substituents. The nitrile group itself is a versatile functional handle, capable of being transformed into amines, amides, carboxylic acids, and various heterocyclic systems. acs.org Its linear geometry and electronic properties also lead to interesting phenomena in materials science, such as its participation in cyano-halogen interactions that can direct the assembly of molecules in crystal structures. acs.org The presence of both the nitrile and the dibromomethyl group in one molecule allows for the exploration of their mutual electronic influence and the development of orthogonal synthetic strategies.

Methodological Advancements Applicable to Related Compound Classes

Research into the synthesis and reactivity of compounds like this compound drives methodological advancements that are broadly applicable.

The synthesis of this compound relies on benzylic bromination, a reaction that has seen significant "greening" efforts. researchgate.net The classical Wohl-Ziegler reaction often used toxic chlorinated solvents like carbon tetrachloride (CCl₄). researchgate.net Modern advancements focus on replacing these hazardous solvents with alternatives like water or ionic liquids, or even performing the reaction under solvent-free conditions. researchgate.net Furthermore, new protocols have been developed to replace NBS with more atom-economical bromine sources, such as generating bromine in situ from HBr or bromide salts using an oxidant like H₂O₂. researchgate.net Photochemical methods in continuous flow reactors using reagents like BrCCl₃ also represent a significant technological advance, offering better control, safety, and scalability for benzylic brominations. newera-spectro.comrsc.org

Table 2: Methodological Advancements in Benzylic Bromination
MethodReagents/ConditionsKey Advantage(s)Reference
Classical Wohl-ZieglerN-Bromosuccinimide (NBS), AIBN (initiator), CCl₄, heat/lightWell-established, selective for benzylic position researchgate.net
Oxidative BrominationHBr or NaBr, H₂O₂ (oxidant)High atom economy, avoids NBS, water is the byproduct researchgate.net
Solvent ReplacementNBS in ionic liquids, water, or solvent-freeReduces use of hazardous chlorinated solvents researchgate.net
Continuous Flow PhotochemistryBrCCl₃, LED light source, flow reactorImproved safety, scalability, and reaction control; avoids solid byproducts rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Dibromomethyl)-3-methoxybenzonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Start with 3-methoxybenzonitrile (CAS 15286-43-4) as a precursor, which is commercially available but requires independent purity verification . Introduce the dibromomethyl group via bromination using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions (e.g., anhydrous solvent, inert atmosphere). Monitor reaction progress via TLC or GC-MS. Purification can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
  • Key Considerations : Optimize stoichiometry (excess brominating agents may lead to over-bromination) and temperature (high temperatures risk decomposition of the nitrile group) .

Q. How can the structural identity and purity of this compound be confirmed?

  • Analytical Techniques :

  • NMR : Compare ¹H/¹³C NMR spectra with related compounds (e.g., 4-formyl-3-methoxybenzonitrile, CAS 21962-45-8) to confirm substitution patterns .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (expected m/z: ~292.9 for C₉H₇Br₂NO).
  • Elemental Analysis : Confirm %C, %H, %N, and %Br to validate stoichiometry .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and a C18 column to detect impurities <1% .

Q. What are the key reactivity patterns of this compound under nucleophilic or electrophilic conditions?

  • Nucleophilic Substitution : The dibromomethyl group is susceptible to substitution with amines or thiols. For example, reaction with sodium methoxide may yield 4-(methoxymethyl)-3-methoxybenzonitrile.
  • Electrophilic Aromatic Substitution : The methoxy group directs electrophiles to the para position, but steric hindrance from the dibromomethyl group may limit reactivity.
  • Cyanide Stability : The nitrile group is stable under acidic conditions but may hydrolyze to carboxylic acids under prolonged basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodology : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals. Compare with experimental data from Suzuki-Miyaura couplings (e.g., using Pd catalysts and aryl boronic acids).
  • Case Study : Model the steric effects of the dibromomethyl group on coupling efficiency at the meta vs. para positions relative to the nitrile group .

Q. What strategies mitigate challenges in detecting trace impurities or degradation products of this compound in environmental samples?

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to concentrate analytes.
  • Detection : LC-MS/MS in multiple reaction monitoring (MRM) mode for targeted quantification. Use isotopic labeling (e.g., ¹³C-labeled internal standards) to improve accuracy .
  • Degradation Pathways : Investigate photolytic or hydrolytic degradation products (e.g., demethylation or debromination) via high-resolution mass spectrometry .

Q. How does the bromine substitution pattern influence the compound’s toxicity profile in in vitro assays?

  • Testing Framework :

  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100.
  • Cytotoxicity Assays : Compare EC₅₀ values with structurally similar brominated furanones (e.g., BMX-3, a known carcinogenic disinfection byproduct) .
    • Mechanistic Insight : Evaluate reactive oxygen species (ROS) generation via fluorescence probes (e.g., DCFH-DA) in mammalian cell lines .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or spectral data for this compound?

  • Root Causes : Variability may arise from differences in bromination methods (e.g., radical vs. ionic mechanisms) or purification techniques.
  • Resolution : Reproduce methods from independent sources (e.g., vs. ) and validate using orthogonal analytical techniques (e.g., IR for functional groups, X-ray crystallography for unambiguous structure confirmation) .

Applications in Advanced Material Science

Q. Can this compound serve as a precursor for photoactive coordination polymers?

  • Synthetic Approach : React with transition metals (e.g., Zn²⁺ or Cu²⁺) in the presence of bipyridine linkers to form metal-organic frameworks (MOFs).
  • Characterization : Use XRD to confirm lattice parameters and UV-vis spectroscopy to assess π-π* transitions influenced by the nitrile group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.